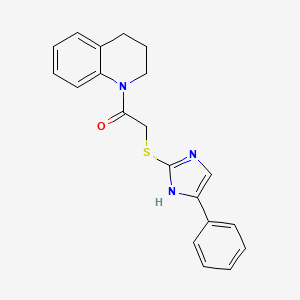
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is a fascinating compound that bridges the complex structures of quinoline and imidazole derivatives. This compound captures the interest of chemists due to its multifaceted applications and intricate chemical behavior. The chemical structure reveals a fusion of a dihydroquinoline moiety with an imidazole group, connected via a thioether linkage to an ethanone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone generally involves a multi-step process:
Formation of the Quinoline Derivative: : The quinoline nucleus can be synthesized via the Skraup reaction, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the Imidazole Derivative: : The imidazole core can be constructed through the Debus-Radziszewski imidazole synthesis, combining aldehydes, ammonia, and glyoxal.
Thioether Bond Formation: : The coupling of these two moieties involves a thioether linkage, which can be achieved by reacting the quinoline derivative with the imidazole-thio compound in the presence of a suitable base like potassium carbonate.
Final Coupling: : The final step usually requires a cross-coupling reaction under mild conditions, ensuring the integrity of both functional groups.
Industrial Production Methods: For industrial-scale production, the following optimized methodologies may be employed:
Continuous Flow Synthesis: : This method enhances reaction efficiency and scalability. The reactants are continuously fed into a reactor, facilitating high throughput and better control over reaction conditions.
Catalysis: : Employing catalytic processes can significantly lower the activation energy required for the reactions, making the production more energy-efficient and cost-effective.
化学反应分析
Types of Reactions It Undergoes: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is known to participate in various chemical reactions:
Oxidation: : The quinoline ring can undergo oxidation to form quinoline N-oxide under acidic conditions with oxidizing agents like hydrogen peroxide.
Reduction: : The imidazole moiety can be selectively reduced, although this requires careful control to prevent over-reduction of the quinoline ring.
Substitution: : Nucleophilic substitution reactions can occur at the quinoline and imidazole rings, often facilitated by halogenated derivatives.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Potassium carbonate, sodium hydroxide.
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Reduced forms of the imidazole ring, potentially leading to open-ring structures.
Substitution: : Halogenated and functionalized derivatives at specific positions on the rings.
科学研究应用
Chemistry: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone serves as a precursor for more complex molecules and is utilized in the synthesis of various heterocyclic compounds.
Biology: This compound has shown promise in biological research, particularly due to its potential enzyme inhibitory activities. It is explored for its role in modulating biochemical pathways that are crucial in disease mechanisms.
Medicine: In medicinal chemistry, this compound is being investigated for its potential as an antimicrobial and anti-inflammatory agent. It has shown activity against certain bacterial strains and is being researched for its therapeutic potential.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of advanced materials and specialty chemicals. Its unique structural features lend it to applications in creating polymers and complex molecular architectures.
作用机制
Molecular Targets and Pathways: The activity of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone largely depends on its interaction with specific molecular targets:
Enzymes: : It may inhibit certain enzymes by mimicking substrate structures or binding at allosteric sites, thereby altering the enzyme's activity.
Receptors: : The compound's structure allows it to interact with cellular receptors, modulating signal transduction pathways.
Pathways: : It affects pathways involved in inflammation and microbial growth, potentially explaining its antimicrobial and anti-inflammatory properties.
相似化合物的比较
Unique Features: What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone apart is its unique combination of a quinoline and an imidazole ring linked via a thioether. This structural motif is not common and bestows the compound with distinctive chemical and biological properties.
List of Similar Compounds:1-(2-Hydroxyethyl)-2-(5-phenyl-1H-imidazol-2-ylthio)ethanone: : Similar but with a hydroxyethyl group instead of a quinoline ring.
2-(5-Phenyl-1H-imidazol-2-ylthio)acetic acid: : Lacks the quinoline ring but shares the imidazole-thio linkage.
Quinoline-2-thiol: : Contains the quinoline ring with a thio group, missing the imidazole ring.
This article provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-12-6-10-16-9-4-5-11-18(16)23)14-25-20-21-13-17(22-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSMJSWWUPXXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)
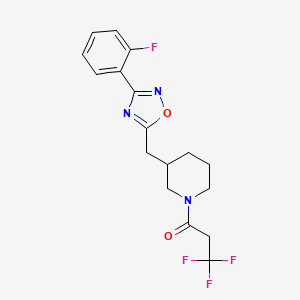
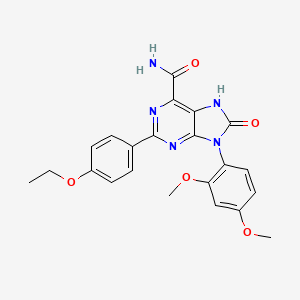
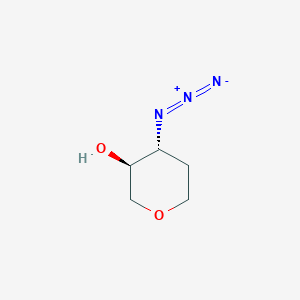
amine](/img/structure/B2463582.png)
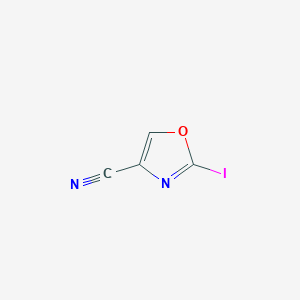

![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
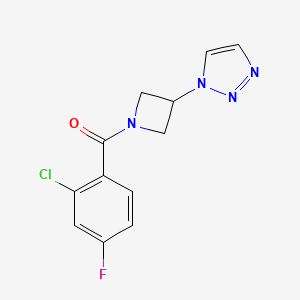
![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
